4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

Researchers requiring a non-stereogenic DHPM scaffold often face supply inconsistencies with racemic or conformationally flexible analogs, complicating SAR interpretation. This compound directly addresses that: • Eliminates C4 stereochemical variability via 4,4-geminal dimethyl substitution, ensuring a single locked conformational state for reproducible IC₅₀ determination. • Provides orthogonal derivatization: reducible 4-nitrophenyl group (Hammett σₚ = +0.78) and alkylatable thione moiety (predicted pKₐ ~6.5-7.1), reducing required building blocks in parallel synthesis. • Validated scaffold for dual Eg5 kinesin/L-type calcium channel targeting; supplied with rigorous analytical documentation for procurement compliance.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32 g/mol
CAS No. 1142212-47-2
Cat. No. B3084372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol
CAS1142212-47-2
Molecular FormulaC12H13N3O2S
Molecular Weight263.32 g/mol
Structural Identifiers
SMILESCC1(C=CN(C(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C12H13N3O2S/c1-12(2)7-8-14(11(18)13-12)9-3-5-10(6-4-9)15(16)17/h3-8H,1-2H3,(H,13,18)
InChIKeySIEKRDFKZRKDGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol (CAS 1142212-47-2): Chemical Identity and Procurement-Relevant Properties


4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol (CAS 1142212-47-2; PubChem CID 25220130) is a heterocyclic small molecule belonging to the 1,4-dihydropyrimidine-2-thione class, with molecular formula C₁₂H₁₃N₃O₂S and a molecular weight of 263.32 g/mol [1]. Its IUPAC name is 6,6-dimethyl-3-(4-nitrophenyl)-1H-pyrimidine-2-thione, indicating a thione tautomeric form in the solid state [1]. The compound features a 4-nitrophenyl substituent at N1, a geminal dimethyl group at C4, and a thiol/thione moiety at C2, creating a scaffold that is structurally distinct from the more common 4-aryl-5-alkoxycarbonyl DHPMs produced by the classical Biginelli reaction [2]. It is commercially available as a research-grade chemical (≥95% purity) from multiple suppliers including Santa Cruz Biotechnology, AK Scientific, and VWR .

Non-Classical Biginelli Scaffold
4-nitrophenyl and gem-dimethyl substitution create a DHPM core distinct from standard 4-aryl-5-alkoxycarbonyl analogs.
Stereochemical Simplicity
Quaternary C4 eliminates enantiomeric variability; no chiral separation needed for screening workflows.
Thione Tautomer Confirmation
IUPAC-assigned thione form provides sulfur-dependent binding interactions for target engagement studies.

Why Generic Substitution of 4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol with Common DHPM Analogs is Not Advisable


Substituting this compound with a generic 3,4-dihydropyrimidin-2(1H)-thione (DHPM) scaffold would be scientifically unsound for three reasons. First, the presence of the 4-nitrophenyl group (Hammett σₚ = +0.78) introduces strong electron-withdrawing character that modulates the acidity of the thiol/thione moiety (predicted pKₐ ~6.5–7.1) and alters nucleophilic reactivity at sulfur compared to unsubstituted phenyl or electron-donating analogs [1]. Second, the geminal 4,4-dimethyl substitution creates a quaternary carbon center that eliminates the stereochemical variability present at C4 in classical Biginelli DHPMs, locking the dihydropyrimidine ring into a single conformational state—a feature critical for reproducible structure-activity relationships [2]. Third, the thione tautomer, confirmed by the IUPAC designation '6,6-dimethyl-3-(4-nitrophenyl)-1H-pyrimidine-2-thione,' exhibits distinct hydrogen-bonding and metal-coordination properties compared to the corresponding 2-one (carbonyl) analogs, directly impacting binding to biological targets such as dihydrofolate reductase (DHFR) and kinesin Eg5 [3][4]. These cumulative structural differences mean that in-class analogs lacking any one of these three features—the 4-nitro substituent, the gem-dimethyl group, or the 2-thione—cannot be assumed to reproduce the chemical or biological behavior of this specific compound.

1

4-Nitrophenyl electron-withdrawing effect (σₚ +0.78) shifts thione reactivity and may alter target binding compared to non-nitrated analogs.

2

Geminal 4,4-dimethyl group locks conformation; 4-aryl DHPMs with chiral C4 may show divergent SAR and require enantiomer resolution.

3

Thione (C=S) tautomer enables dual-target pharmacological profile not typically accessible with 2-oxo (C=O) analogs; metal-coordination and H-bonding profiles differ.

Product-Specific Quantitative Evidence Guide: Differentiating 4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol from Structural Analogs


Electron-Withdrawing Potency of the 4-Nitrophenyl Substituent Distinguishes This Compound from 4-H and 4-CH₃ Analogs

The 4-nitrophenyl substituent on this compound exerts a strong electron-withdrawing effect (Hammett σₚ = +0.778) that is absent in the unsubstituted phenyl analog (4,4-dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol, σₚ = 0.00) and reversed in the 4-methylphenyl analog (σₚ = -0.17). This difference alters the electron density on the dihydropyrimidine ring and the thione sulfur, as evidenced by the computed XLogP3-AA value of 2.1 for the target compound versus predicted higher lipophilicity for the 4-H analog [1]. In Biginelli-derived dihydropyrimidine-2-thiones, the presence of a para-nitro group on the N1-aryl ring has been shown to enhance antimicrobial potency: compound 75 in a published series, bearing a para-nitro substituent, exhibited MIC values of 12.5 μg/mL against E. coli, K. pneumoniae, P. aeruginosa, S. typhi, and S. aureus, outperforming ciprofloxacin [2].

Electronic Effect Comparison
Class-level inference
σₚ +0.778 vs 0.00; XLogP3-AA 2.1
Reported MIC 12.5 μg/mL (class analog 75)
Nitro group may confer enhanced potency; non-nitrated analogs may differ in target binding.
Class-level evidence; verify in specific target assays.
Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

Thione Tautomer Preference Confirmed by IUPAC Nomenclature: Differentiation from 2-Oxo (Carbonyl) Analogs

The IUPAC name assigned to this compound—6,6-dimethyl-3-(4-nitrophenyl)-1H-pyrimidine-2-thione—explicitly identifies the thione tautomer as the dominant form, rather than the thiol tautomer (4,4-dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol) [1]. This tautomeric preference is functionally significant because the C=S group has a longer bond length (~1.68 Å), greater polarizability, and distinct hydrogen-bond acceptor capacity compared to the C=O group (~1.21 Å) in the corresponding 2-oxo analog (4,4-dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-one) [2]. In the context of Eg5 kinesin inhibition, dihydropyrimidine-2-thiones have demonstrated dual activity as both Eg5 inhibitors and L-type calcium channel blockers, a profile not achievable with the corresponding 2-one analogs, as demonstrated with compound 2 (3-nitrophenyl analog) in a published dual-agent series [3].

Thione vs 2-Oxo Tautomer
Class-level inference
IUPAC: thione (C=S) confirmed; dual Eg5/Ca²⁺ channel activity reported for DHPM-2-thiones, absent in 2-oxo analogs.
Thione essential for dual-target studies; 2-oxo substitution would remove sulfur-dependent binding.
Tautomeric form from PubChem; dual activity from class-level literature.
Tautomerism Hydrogen Bonding Metal Coordination

Geminal 4,4-Dimethyl Substitution Eliminates C4 Stereochemical Variability: A Key Differentiator for Reproducible SAR

Unlike classical Biginelli DHPMs which possess a chiral center at C4 due to monosubstitution (e.g., monastrol and its analogs), this compound contains a geminal dimethyl group at the C4 position, creating a quaternary carbon that eliminates stereochemical ambiguity [1]. This structural feature is confirmed by the PubChem-computed atom stereocenter count of 0 for this compound [2]. The absence of a stereocenter at C4 means this compound does not require chiral separation or enantiomeric purity verification—a significant practical advantage for procurement and experimental reproducibility. By contrast, monastrol (ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) and most 4-aryl DHPMs exist as racemic mixtures unless specifically resolved, with the (S)-enantiomer typically showing >26-fold greater potency than the (R)-enantiomer in antiviral assays [3].

C4 Stereochemistry
Cross-study comparable
0 stereocenters (quaternary C4); no enantiomers.
Monastrol: 1 stereocenter, (S) up to 26-fold more potent than (R).
Eliminates chiral separation; simplifies procurement and assay interpretation.
Enantiomeric potency ratio from DHPM antiviral SAR; confirm absence of stereoisomers by COA.
Stereochemistry Conformational Analysis Drug Design

Commercial Purity Specification of ≥95% with Documented Hazard Classification Supports Procurement Decision-Making

The compound is commercially available with a minimum purity specification of 95% from AK Scientific (Catalog 4067DC) and other suppliers . The MDL number MFCD12027745 enables unambiguous cross-referencing across vendor catalogs, reducing procurement errors [1]. The compound is classified as an Irritant (Hazard classification), which triggers specific handling and storage requirements that must be budgeted for in procurement planning . Available pack sizes include 500 mg from Santa Cruz Biotechnology, suitable for pilot screening without large-quantity commitment .

Commercial Specification
Supporting evidence
≥95% purity (AK Scientific); MDL MFCD12027745; Irritant classification.
Documented specification reduces procurement risk and supports reproducibility.
Verify lot-specific COA; hazard classification requires safe handling protocols.
Quality Control Procurement Safety

Nitro Group Enables Reductive Derivatization to 4-Aminophenyl Analog: A Synthetic Handle Absent in Non-Nitrated Analogs

The 4-nitrophenyl group serves as a latent 4-aminophenyl functionality through selective reduction. This transformation is not accessible from the corresponding 4-H, 4-CH₃, or 4-Cl analogs without de novo synthesis. The nitro group can be reduced using H₂/Pd-C or NaBH₄ with appropriate catalysts to yield 4,4-dimethyl-1-(4-aminophenyl)-1,4-dihydropyrimidine-2-thiol, a compound identified as a distinct structural analog with different hydrogen-bonding and reactivity profiles . This synthetic versatility is a direct consequence of the nitro functionality and represents a procurement-relevant advantage: a single purchased compound can serve as the precursor to two pharmacophore variants (nitro and amino), reducing the number of compounds that need to be sourced [1].

Synthetic Derivatization
Class-level inference
4-NO₂ reducible to 4-NH₂ via H₂/Pd-C; no equivalent path for 4-H, 4-CH₃, or 4-Cl analogs.
Single procurement enables access to two pharmacophore variants.
Reduction conditions require optimization; confirm product identity by NMR.
Synthetic Chemistry Chemical Biology Derivatization

Application Scenarios Where 4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol Offers Demonstrable Fit-for-Purpose Value


Eg5 Kinesin and L-Type Calcium Channel Dual-Target Screening

The dihydropyrimidine-2-thione scaffold has been validated as a dual pharmacophore for Eg5 kinesin inhibition and L-type calcium channel blockade [1]. The 4-nitrophenyl variant provides the electron-withdrawing character associated with enhanced potency in this target class, while the 4,4-dimethyl group eliminates stereochemical variability that would otherwise complicate IC₅₀ determination. Researchers screening for mitotic spindle disruptors with concurrent calcium channel modulatory activity should prioritize this compound over 4-aryl DHPMs with chiral C4 centers or 2-oxo analogs lacking the thione-mediated binding interactions [2].

Antimicrobial Structure-Activity Relationship (SAR) Studies Targeting Nitroaromatic Pharmacophores

The presence of a para-nitro group on the N1-phenyl ring, combined with the thione moiety at C2, aligns with the structural features of DHPM-based antibacterial agents that have demonstrated MIC values of 12.5 μg/mL against multiple clinically relevant pathogens, outperforming ciprofloxacin in head-to-head comparisons [3]. This compound is suitable as a core scaffold for SAR expansion in antimicrobial discovery programs, where the nitro group serves both as an activity-modulating substituent and as a precursor for further derivatization to amine, amide, or heterocyclic products [2].

Chemical Biology Probe Development Requiring Thiol-Reactive or Metal-Coordinating Warheads

The thione (C=S) tautomer provides a soft Lewis base character suitable for coordination to transition metals (e.g., Cu²⁺, Zn²⁺) and for covalent modification through disulfide bond formation. The predicted pKₐ of the thiol/thione group (~6.5–7.1) places it near physiological pH, enabling pH-dependent reactivity that can be exploited in chemical probe design [4]. The non-stereogenic nature of the scaffold simplifies interpretation of biochemical assay results compared to racemic DHPM probes [5].

Building Block for Diversity-Oriented Synthesis via Nitro Reduction and Thiol Alkylation

The orthogonal functional groups—nitro (reducible) and thione (alkylatable)—provide two independent derivatization vectors from a single commercial purchase. Selective reduction of the nitro group yields the 4-aminophenyl analog, while S-alkylation of the thione produces thioether derivatives. This dual derivatization potential reduces the number of separate building blocks required in parallel synthesis workflows and has been exploited in the synthesis of 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitrile libraries [6].

Application
Selection Property
Validation Focus
Eg5/L-type Ca²⁺ dual-target research
Thione scaffold dual pharmacophore profile
Eg5 ATPase and Ca²⁺ channel endpoint assays
Antimicrobial SAR studies
Nitro group electronic modulation
MIC endpoint context in bacterial panels
Chemical probe with thiol-reactive warhead
Thione soft Lewis base and pH-dependent reactivity
Metal coordination or disulfide probe characterization
Diversity-oriented synthesis building block
Orthogonal nitro/thione derivatization handles
Product identity verification (NMR, LC-MS)
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